Home > Products > Screening Compounds P142487 > Tizoxanide Glucuronide, Sodium Salt
Tizoxanide Glucuronide, Sodium Salt - 221287-83-8

Tizoxanide Glucuronide, Sodium Salt

Catalog Number: EVT-1482331
CAS Number: 221287-83-8
Molecular Formula: C₁₆H₁₄N₃NaO₁₀S
Molecular Weight: 463.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tizoxanide glucuronide sodium salt is a synthetic glycosylate derivative of tizoxanide, a sulfonamide antibacterial agent. This compound is primarily recognized for its role in enhancing the pharmacokinetic profile of tizoxanide, which is used in the treatment of various infections, including those caused by protozoa and certain bacteria. The glucuronidation process improves the solubility and bioavailability of tizoxanide, making it more effective in clinical applications.

Source and Classification

Tizoxanide glucuronide sodium salt is derived from tizoxanide through a biochemical modification known as glucuronidation. This process involves the conjugation of tizoxanide with glucuronic acid, facilitated by the enzyme uridine diphosphate-glucuronosyltransferase. The compound falls under the category of glycosylated drugs, which are known for their enhanced pharmacological properties compared to their parent compounds.

Synthesis Analysis

Methods

The synthesis of tizoxanide glucuronide sodium salt typically involves the following steps:

  1. Glucuronidation Reaction: Tizoxanide is reacted with glucuronic acid or its derivatives in the presence of a catalyst such as uridine diphosphate-glucuronic acid. This reaction can occur under mild conditions to promote selective conjugation without degrading the tizoxanide structure.
  2. Isolation and Purification: Following the reaction, tizoxanide glucuronide is isolated through techniques such as precipitation or chromatography. The sodium salt form is often obtained by neutralizing the compound with sodium hydroxide.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The reaction conditions typically involve a controlled temperature and pH to optimize yield and minimize side reactions. The glucuronidation process can be monitored using high-performance liquid chromatography to assess conversion rates.

Molecular Structure Analysis

Structure

The molecular formula for tizoxanide glucuronide sodium salt is C16H16N4O8SC_{16}H_{16}N_{4}O_{8}S with a molecular weight of approximately 416.38 g/mol. The structure consists of a tizoxanide backbone conjugated to a glucuronic acid moiety, which enhances its solubility and pharmacokinetic properties.

Data

  • Chemical Structure:
    • Tizoxanide contains a nitrothiazole ring, an amine group, and a salicylamide structure.
    • The glucuronide portion contributes additional hydroxyl groups that facilitate solubility.
Chemical Reactions Analysis

Reactions

The primary reaction involving tizoxanide glucuronide sodium salt is its formation through glucuronidation. This reaction can be summarized as follows:

Tizoxanide+Glucuronic AcidEnzymeTizoxanide Glucuronide\text{Tizoxanide}+\text{Glucuronic Acid}\xrightarrow{\text{Enzyme}}\text{Tizoxanide Glucuronide}

Technical Details

This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase, which transfers the glucuronic acid moiety to the hydroxyl group on tizoxanide. The reaction conditions must be optimized to ensure high specificity and yield while preventing hydrolysis or degradation of the active drug.

Mechanism of Action

The mechanism of action for tizoxanide glucuronide sodium salt involves enhancing the pharmacokinetic properties of tizoxanide. Once administered, it undergoes hydrolysis in vivo to release tizoxanide, which exerts its antibacterial effects by inhibiting key metabolic pathways in pathogens. This includes disrupting electron transport chains and interfering with anaerobic metabolism.

Process and Data

  • Bioavailability: The glucuronidation process increases the solubility of tizoxanide, allowing for better absorption in the gastrointestinal tract.
  • Metabolism: Following administration, tizoxanide glucuronide is metabolized primarily in the liver, where it can be converted back to active tizoxanide.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tizoxanide glucuronide sodium salt typically appears as a white to off-white powder.
  • Solubility: It exhibits high solubility in water due to its ionic nature as a sodium salt.

Chemical Properties

Applications

Tizoxanide glucuronide sodium salt has several scientific uses:

  • Pharmaceutical Development: It serves as an important metabolite for studying drug metabolism and pharmacokinetics.
  • Therapeutic Applications: Its enhanced solubility allows for potential use in formulations aimed at treating infections caused by protozoa like Cryptosporidium parvum.
  • Research Tool: It can be utilized in studies investigating drug interactions and metabolic pathways involving sulfonamide antibiotics.
Introduction to Tizoxanide Glucuronide, Sodium Salt

Pharmacological Context of Nitazoxanide and Its Metabolites

Nitazoxanide (C₁₂H₉N₃O₅S) undergoes rapid enzymatic hydrolysis in the intestinal lumen and systemic circulation, converting to its pharmacologically active desacetyl metabolite, tizoxanide. This conversion occurs within minutes of oral administration, with a plasma half-life of approximately 6 minutes at 37°C, rendering nitazoxanide itself undetectable in systemic circulation [2] [5] [7]. Tizoxanide, the primary bioactive agent, exhibits broad-spectrum activity against parasites, anaerobic bacteria, and viruses through multiple mechanisms, including inhibition of pyruvate:ferredoxin oxidoreductase (PFOR)-dependent energy metabolism in anaerobic organisms [2] [7]. However, tizoxanide’s high plasma protein binding (>99%) limits its free fraction available for therapeutic activity. Approximately two-thirds of an administered nitazoxanide dose undergoes glucuronidation to form Tizoxanide Glucuronide, Sodium Salt, which retains partial biological activity and serves as a reservoir for enterohepatic recycling [5] [7].

Table 1: Key Metabolites in Nitazoxanide Metabolism

CompoundMolecular FormulaMolecular Weight (g/mol)Role in Pharmacology
NitazoxanideC₁₂H₉N₃O₅S307.28Prodrug (rapidly hydrolyzed to tizoxanide)
TizoxanideC₁₀H₇N₃O₄S265.24Primary bioactive metabolite
Tizoxanide GlucuronideC₁₆H₁₄N₃O₁₀S416.36Conjugated metabolite (partially active)
Tizoxanide Glucuronide, Sodium SaltC₁₆H₁₄N₃NaO₁₀S463.35Water-soluble form for excretion

Role of Glucuronidation in Drug Metabolism and Elimination

Glucuronidation, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, represents the dominant metabolic pathway for tizoxanide elimination. This conjugation reaction occurs primarily in the liver and small intestine, where glucuronic acid from UDP-glucuronic acid is transferred to the phenolic hydroxyl group of tizoxanide, forming a β-D-glucopyranosiduronic acid linkage [3] [4]. The resulting Tizoxanide Glucuronide exhibits significantly enhanced water solubility, facilitating its elimination via renal excretion (accounting for ~31.5% of the administered dose) and biliary secretion (~66.2%) [5].

Species-specific variations in glucuronidation capacity profoundly influence tizoxanide’s pharmacokinetics:

  • Human Metabolism: Hepatic microsomes exhibit Michaelis-Menten kinetics with an intrinsic clearance (CLint) of 0.42 μL/min/mg, while intestinal microsomes show biphasic kinetics with higher affinity but lower capacity [4].
  • Comparative Metabolism: Rats and mice demonstrate substantially higher hepatic CLint values (4.8 and 3.2 μL/min/mg, respectively) than humans, dogs, or monkeys. Mice exhibit the highest intestinal glucuronidation capacity among studied species [4].

Human UGT isoforms UGT1A1 (hepatic) and UGT1A8 (extrahepatic, primarily intestinal) are principally responsible for tizoxanide glucuronidation. Inhibitor studies using estradiol (UGT1A1 inhibitor) and emodin (potent UGT1A8 inhibitor) confirm isoform-specific contributions, with emodin causing dose-dependent inhibition in intestinal microsomes [4]. This tissue-specific metabolism influences enterohepatic recirculation, as intestinal deconjugation by microbial β-glucuronidases can liberate free tizoxanide for reabsorption.

Table 2: Human UGT Isoforms Responsible for Tizoxanide Glucuronidation

UGT IsoformTissue LocalizationKinetic ProfileInhibition Profile
UGT1A1LiverHigh affinity, low capacityEstradiol (competitive)
UGT1A8Small intestineBiphasic kineticsEmodin (dose-dependent, potent inhibition)

Biological Significance of Tizoxanide Glucuronide in Therapeutic Efficacy

Though traditionally viewed as a detoxification product, Tizoxanide Glucuronide, Sodium Salt retains measurable biological activity and contributes to the overall therapeutic profile of nitazoxanide therapy. In vitro studies confirm its activity against Gram-positive and Gram-negative bacteria, mycoplasma, chlamydia, and rickettsia, though at reduced potency compared to unconjugated tizoxanide [6]. This residual activity is pharmacologically relevant given the high systemic exposure to the glucuronide metabolite, which achieves plasma concentrations significantly exceeding those of free tizoxanide [5] [7].

The glucuronide’s physicochemical properties critically influence drug disposition:

  • Enterohepatic Recirculation: Biliary excretion of Tizoxanide Glucuronide delivers high concentrations to the intestinal lumen, where microbial β-glucuronidases hydrolyze the conjugate, regenerating active tizoxanide. This process sustains luminal antiparasitic activity against pathogens like Giardia lamblia and Cryptosporidium parvum [5] [10].
  • Systemic Exposure: High plasma concentrations contribute to antiviral effects against hepatitis B and C viruses. Clinical studies report that nitazoxanide therapy (500 mg twice daily) led to undetectable HBV DNA in HBeAg-negative patients and HBsAg loss in subsets of patients—effects partially attributable to sustained tizoxanide exposure via glucuronide deconjugation [2].
  • Tissue Distribution: As a substrate for multidrug resistance-associated protein 2 (MRP2), the glucuronide achieves high biliary concentrations, while organic anion transporters (OATs) mediate its renal excretion. This targeted secretion enhances drug delivery to sites of infection (e.g., hepatobiliary tree, urinary tract) [4] [7].

Table 3: Comparative Glucuronidation Kinetics Across Species

SpeciesLiver Microsomes CLint (μL/min/mg)Intestinal Microsomes CLint (μL/min/mg)Dominant Metabolic Site
Human0.42Biphasic: 0.18 (high-affinity)Liver
Rat4.801.92Liver
Mouse3.202.15Intestine
Dog0.950.62Liver
Monkey1.100.75Liver

The sodium salt configuration (C₁₆H₁₄N₃NaO₁₀S) enhances solubility for research applications, facilitating in vitro studies of glucuronide transport and biological activity. Its stability in physiological buffers makes it valuable for characterizing UGT-mediated metabolism and designing nitazoxanide analogs with optimized pharmacokinetic profiles [3] [9].

Properties

CAS Number

221287-83-8

Product Name

Tizoxanide Glucuronide, Sodium Salt

IUPAC Name

sodium;(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

Molecular Formula

C₁₆H₁₄N₃NaO₁₀S

Molecular Weight

463.35

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11-,12?,15+;/m1./s1

SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Synonyms

2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl β-D-Glucopyranosiduronic Acid Monosodium Salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.